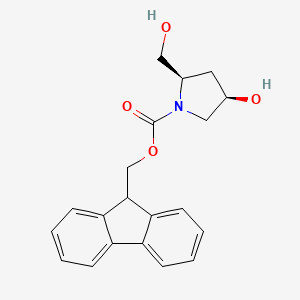

(2S,4R)-(9H-fluoren-9-yl)methyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

This compound is a stereospecific pyrrolidine derivative protected by a 9H-fluoren-9-ylmethyloxycarbonyl (Fmoc) group. Its structure features a hydroxyl group at the 4-position and a hydroxymethyl group at the 2-position on the pyrrolidine ring, with (2S,4R) stereochemistry . The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The hydroxyl and hydroxymethyl substituents enhance hydrophilicity, while the Fmoc group contributes to solubility in organic solvents, making it suitable for diverse synthetic applications .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c22-11-13-9-14(23)10-21(13)20(24)25-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19,22-23H,9-12H2/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXXARDQPGZAJU-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@H]1CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S,4R)-(9H-fluoren-9-yl)methyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate , with CAS number 163671-09-8 , is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on recent research findings.

The molecular formula of this compound is with a molecular weight of 339.39 g/mol . The predicted boiling point is approximately 549.8 ± 40.0 °C , and it has a density of 1.318 ± 0.06 g/cm^3 . The compound exhibits an acidity constant (pKa) of about 14.53 ± 0.40 .

| Property | Value |

|---|---|

| Molecular Formula | C20H21NO4 |

| Molecular Weight | 339.39 g/mol |

| Boiling Point | 549.8 ± 40.0 °C |

| Density | 1.318 ± 0.06 g/cm³ |

| pKa | 14.53 ± 0.40 |

Research indicates that compounds related to the pyrrolidine scaffold, particularly those with hydroxymethyl substitutions, exhibit significant activity against sphingosine kinases (SphK1 and SphK2). These kinases are crucial in the sphingosine 1-phosphate (S1P) signaling pathway, which is implicated in various biological processes including cancer progression and immune response modulation .

In a study analyzing structure-activity relationships (SAR), it was found that modifications to the lipophilic tail of the pyrrolidine derivatives can enhance their inhibitory potency against SphK1 and SphK2. Specifically, derivatives retaining the 2-(hydroxymethyl)pyrrolidine head demonstrated superior binding affinity due to favorable interactions with key residues in the active sites of these kinases .

In Vitro Studies

In vitro assays have shown that the compound effectively inhibits SphK1 and SphK2, with reported inhibition constants () of 0.679 μM for SphK1 and 0.951 μM for SphK2, indicating potent dual inhibitory activity . Furthermore, it has been demonstrated to reduce S1P levels in various cancer cell lines, thereby impairing tumor growth and metastasis.

Case Studies

A notable case study involved the evaluation of this compound's effects on engineered Saccharomyces cerevisiae and histiocytic lymphoma cell lines (U937). The results indicated that treatment with the compound led to significant inhibition of cell proliferation and induced apoptosis in these models .

Therapeutic Implications

Given its mechanism of action and biological activity, this compound presents potential therapeutic applications in oncology and immunology. Its ability to modulate the S1P signaling pathway suggests it could be beneficial in treating cancers where SphK overactivity is a contributing factor.

Comparison with Similar Compounds

Structural Features

Key Structural Variations:

- Substituents: The target compound’s 4-hydroxy and 2-hydroxymethyl groups distinguish it from analogs with electron-withdrawing (e.g., trifluoromethyl, cyano) or bulky (e.g., benzyl) substituents.

- Stereochemistry : The (2S,4R) configuration contrasts with (2S,4S) in analogs like ’s compound, altering spatial orientation and intermolecular interactions .

Table 1: Structural Comparison

Physicochemical Properties

- Hydrophilicity: The target compound’s hydroxyl and hydroxymethyl groups impart higher aqueous solubility compared to trifluoromethyl () or cyano () analogs .

- Molecular Weight : At 375.39 g/mol, it is lighter than the trifluoromethyl derivative (405.37 g/mol) but heavier than the 4-hydroxy-2-COOH analog (353.37 g/mol) .

Research Findings

- NMR Analysis : Studies on analogous compounds () reveal that substituents alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44). For the target compound, these regions would reflect the unique environments of hydroxymethyl and hydroxyl groups .

- Stereochemical Impact: The (2S,4R) configuration optimizes hydrogen bonding in peptide synthesis, as seen in Fmoc-protected amino acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.